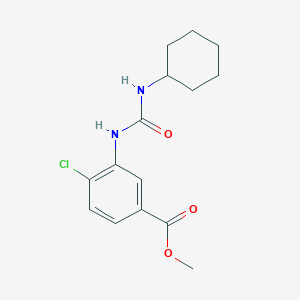

![molecular formula C17H22N2O3S B2893521 Methyl 6-tert-butyl-2-[(cyanoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 667436-19-3](/img/structure/B2893521.png)

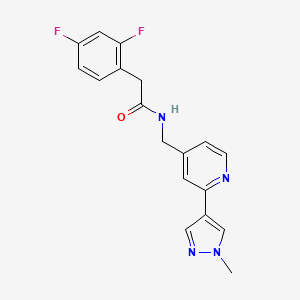

Methyl 6-tert-butyl-2-[(cyanoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Catalytic Applications

In the realm of asymmetric hydrogenation, the use of chiral phosphine ligands, including those with tert-butyl groups, has demonstrated significant advancements. These ligands, when complexed with rhodium, have shown excellent enantioselectivities and high catalytic activities in the hydrogenation of functionalized alkenes. This technique has proven beneficial for the synthesis of chiral pharmaceutical ingredients, showcasing the potential of utilizing such compounds in catalytic processes (Imamoto et al., 2012).

Synthetic Chemistry

In synthetic organic chemistry, the manipulation of heterocycles, such as benzothiophenes, plays a crucial role. For instance, the synthesis of meso,β-propanoporphyrins from 4,5,6,7-tetrahydro-1H-indoles demonstrates the utility of incorporating tert-butyl and other substituents into cyclic structures for creating complex organic molecules (Lash, 1998).

Material Science

In material science, the development of novel polymers through ring-opening polymerization of cyclic esters using lithium amine-bis(phenolate) complexes has been reported. This methodology benefits from the structural features of tert-butyl groups, among others, to facilitate polymerization processes and produce materials with potential applications in biodegradable plastics and other areas (Dean et al., 2013).

Drug Synthesis and Medicinal Chemistry

The design and synthesis of new drug molecules often involve the strategic incorporation of tert-butyl groups to influence the physicochemical properties of the compounds. For example, the development of EP2 receptor-selective prostaglandin E2 agonists for bone healing showcases the metabolic pathways involving tert-butyl moiety oxidation, demonstrating the relevance of such substituents in medicinal chemistry applications (Prakash et al., 2008).

Propiedades

IUPAC Name |

methyl 6-tert-butyl-2-[(2-cyanoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3S/c1-17(2,3)10-5-6-11-12(9-10)23-15(14(11)16(21)22-4)19-13(20)7-8-18/h10H,5-7,9H2,1-4H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFBVPJYTRWOFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzoate](/img/structure/B2893438.png)

![{3-[(5-Chloropyridin-2-yl)oxy]phenyl}methanamine](/img/structure/B2893441.png)

![3-(1-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2893448.png)

![N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-4-(thiophen-2-yl)benzamide](/img/structure/B2893449.png)

![3-{[3-oxo-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]methyl}benzonitrile](/img/structure/B2893453.png)

![4-[(5-oxo-4H-1,2,4-triazin-3-yl)amino]benzoic acid](/img/structure/B2893455.png)

![(E)-4-(Dimethylamino)-N-[[2-(4-methoxyphenoxy)pyridin-4-yl]methyl]but-2-enamide](/img/structure/B2893460.png)

![N'-(2-Methylsulfanylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2893461.png)